molecular formula C15H16N4O4S B2458837 3,5-dimethyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-4-sulfonamide CAS No. 1421583-52-9

3,5-dimethyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-4-sulfonamide

Cat. No.: B2458837
CAS No.: 1421583-52-9
M. Wt: 348.38
InChI Key: UFHMQVGRRVENEQ-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H16N4O4S and its molecular weight is 348.38. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Approaches

Researchers Filimonov et al. (2006) have developed a method for the synthesis of novel sulfonamide derivatives of 5-substituted-3-methylisoxazole, starting from 3,5-dimethylisoxazole. This process involves generating 3,5-dimethylisoxazole-4-sulfonamides and reacting them with various aromatic and heteroaromatic aldehydes to obtain a series of novel aryl/heteroaryl- and aminovinylsubstituted derivatives. This approach highlights the compound's utility in synthesizing complex molecules with potential biological applications (Filimonov et al., 2006).

Pharmacokinetic Optimization

Humphreys et al. (2003) explored the structure–metabolism relationships to identify and develop a selective endothelin A antagonist with favorable pharmacokinetic properties. Their work involved optimizing the metabolism of an initial lead compound to improve metabolic stability while maintaining potency. This research underscores the importance of such compounds in the design and development of new drugs with enhanced efficacy and reduced side effects (Humphreys et al., 2003).

Chemotherapeutic Properties

Schnitzer and Foster (1946) investigated the chemotherapeutic properties of 3,4-dimethyl-5-sulfanilamido-isoxazole, demonstrating its effectiveness against gram-positive and gram-negative pathogenic micro-organisms. Their findings reveal the compound's potential as a therapeutically beneficial sulfonamide, comparing favorably with known and clinically useful sulfonamides (Schnitzer & Foster, 1946).

Tautomeric Behavior Investigation

Erturk et al. (2016) conducted a study to identify the tautomeric forms of sulfonamide derivatives using spectroscopic methods. This research provides insight into the molecular conformation of these compounds, which is directly related to their pharmaceutical and biological activities, emphasizing the relevance of structural studies in drug design (Erturk et al., 2016).

Antimicrobial Activity

Sridhara et al. (2011) prepared and characterized a series of new 3-isoxazoline substituted phthalazine methylsulfonyl-oxadiazoles from methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl) acetate. These compounds were tested for their antimicrobial activities against various bacterial and fungal strains, highlighting their potential use as antimicrobial agents (Sridhara et al., 2011).

Properties

IUPAC Name

3,5-dimethyl-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-9-14(10(2)23-18-9)24(21,22)16-8-13-11-6-4-5-7-12(11)15(20)19(3)17-13/h4-7,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHMQVGRRVENEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.